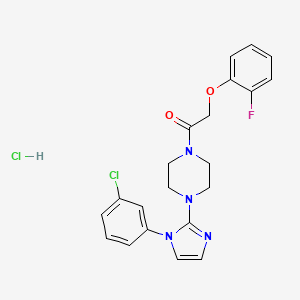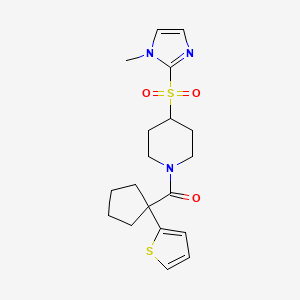![molecular formula C9H9BrN2O B2526578 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine CAS No. 1935006-84-0](/img/structure/B2526578.png)
5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine is a derivative of isoxazole, which is a five-membered heteroaromatic compound. Isoxazoles are known to exhibit tautomerism and can exist in different forms depending on the solvent's polarity . The presence of a bromine substituent on the benzene ring and dimethylamine attached to the isoxazole ring suggests potential for varied chemical reactivity and interactions.
Synthesis Analysis
The synthesis of related heteroaromatic compounds has been explored in various studies. For instance, o-Bromophenyl isocyanide reacts with primary amines under CuI catalysis to afford 1-substituted benzimidazoles, which indicates that brominated aromatic compounds can be used as precursors in the synthesis of nitrogen-containing heterocycles . Although the exact synthesis of 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of related compounds, such as antipyrine derivatives, has been characterized using X-ray crystallography, Hirshfeld surface analysis, and DFT calculations . These compounds exhibit intermolecular interactions such as hydrogen bonding and π-interactions, which are energetically significant. The presence of a bromine atom in the structure can lead to lone pair halogen-π interactions, which may also be relevant for the molecular structure of 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine.
Chemical Reactions Analysis
The reactivity of isoxazole derivatives can involve tautomerism, as seen in 5-hydroxyisoxazoles, which exist in different forms depending on the solvent . The bromine substituent in the compound of interest may also participate in various chemical reactions, such as electrophilic aromatic substitution or coupling reactions, as suggested by the reactivity of other brominated aromatic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be influenced by their molecular structure and the nature of their substituents. For example, isoxazol-5-ones are acidic, comparable to carboxylic acids . The presence of a bromine atom and dimethylamine group in 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine would affect its polarity, solubility, and potential for forming hydrogen bonds or other non-covalent interactions, as observed in related compounds .
Aplicaciones Científicas De Investigación
Chemotherapeutic Potential
5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine derivatives exhibit significant activity against infections and diseases. Notably, derivatives such as 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-(4-X-phenyl)-N,N-dimethyl-2-prope n-1-amine have shown remarkable activity against Trypanosoma cruzi infection, indicating potential as chemotherapeutic agents for Chagas' disease (Pereira, Castro, & Durán, 1998).
Metabolic Studies
Metabolic studies of related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), have revealed complex metabolic pathways in animal models. The formation of various metabolites suggests intricate biochemical processes, hinting at the potential metabolic pathways that 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine derivatives might undergo (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Carcinogenic Activity
Derivatives of related compounds have been studied for their carcinogenic potential. For example, derivatives of 7,12-dimethylbenz[a]anthracene with substitutions in the 'A' ring have shown varying levels of skin carcinogenic activity. This could provide a comparative framework for understanding the carcinogenic potential of 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine derivatives (Lijinsky, Manning, & Andrews, 1983).
Neuropharmacology
Research on the N-methyl derivatives of certain serotonin agonists, like 1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropane (DOB), could provide insights into the neuropharmacological properties of similar compounds, including 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine derivatives. These studies focus on the affinity of these compounds for central serotonin receptors and their behavioral effects (Glennon, Titeler, Seggel, & Lyon, 1987).
Behavioral and Endocrine Research
The role of certain compounds in modulating behavioral and endocrine systems has been investigated, for example, in models of binge eating in rats. These studies explore the effects of compounds on orexin receptors and their potential in treating compulsive eating disorders (Piccoli et al., 2012).
Drug Delivery Systems
Innovative drug delivery systems, such as ionic liquid-based microemulsion formulations for dermal delivery, have been explored. These systems aim to enhance the solubility and permeability of drugs, improving their therapeutic efficacy. Such research can provide insights into novel delivery systems for 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine derivatives (Goindi, Arora, Kumar, & Puri, 2014).
Direcciones Futuras
In the field of drug discovery, isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs, is of enormous significance . Therefore, it is always imperative to develop new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes .
Propiedades
IUPAC Name |
5-bromo-N,N-dimethyl-1,2-benzoxazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12(2)9-7-5-6(10)3-4-8(7)13-11-9/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYDVFAYPXGHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NOC2=C1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-tert-butyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2526501.png)
![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2526504.png)

![3-methyl-2-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2526508.png)
![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)azetidine-3-carboxamide](/img/structure/B2526509.png)

![6,8-difluoro-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2526513.png)
![Tert-butyl 1-(1-prop-2-enoylpiperidine-4-carbonyl)-1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B2526514.png)
![6-(3-methoxypropyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2526515.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2526516.png)
![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole](/img/structure/B2526517.png)
![3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2526518.png)